molecular formula C15H12N4O2S B14181464 (2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone] CAS No. 846546-56-3

(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]

Cat. No.: B14181464
CAS No.: 846546-56-3
M. Wt: 312.3 g/mol
InChI Key: KNTWWOSEZNILLF-UHFFFAOYSA-N
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Description

1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a central imidazolidine-2-thione ring substituted with two 4-pyridinylcarbonyl groups. The presence of both nitrogen and sulfur atoms in its structure contributes to its distinctive chemical behavior and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with 4-pyridinecarboxylic acid or its derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkages . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is unique due to the presence of both pyridinylcarbonyl groups, which enhance its ability to form coordination complexes and exhibit distinct electronic properties. This makes it particularly valuable in the development of advanced materials and catalysts .

Properties

CAS No.

846546-56-3

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

[3-(pyridine-4-carbonyl)-2-sulfanylideneimidazolidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C15H12N4O2S/c20-13(11-1-5-16-6-2-11)18-9-10-19(15(18)22)14(21)12-3-7-17-8-4-12/h1-8H,9-10H2

InChI Key

KNTWWOSEZNILLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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